molecular formula C8H9NO4S B14546937 N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide CAS No. 62119-75-9

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14546937
CAS No.: 62119-75-9
M. Wt: 215.23 g/mol
InChI Key: UPIWRVIYTJOUQT-UHFFFAOYSA-N
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Description

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-formyl-3-hydroxybenzene with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonamide group can also interact with various biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is unique due to the presence of both formyl and hydroxy groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications .

Properties

CAS No.

62119-75-9

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(4-formyl-3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-3-2-6(5-10)8(11)4-7/h2-5,9,11H,1H3

InChI Key

UPIWRVIYTJOUQT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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